3,4-Difluorophenylacetonitrile
Overview
Description
3,4-Difluorophenylacetonitrile is an organic compound belonging to the class of benzonitriles. It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 4 positions, and a nitrile group attached to the acetonitrile moiety. This compound is a colorless to light yellow liquid with a molecular formula of C8H5F2N and a molecular weight of 153.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-difluorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced using 3,4-dichlorobenzonitrile as a starting material. The dichlorobenzonitrile undergoes a fluorination reaction with potassium fluoride in the presence of a phase transfer catalyst and a reducing agent. The reaction is carried out at a lower temperature, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions
Major Products:
Substitution: Products include various substituted benzonitriles.
Reduction: The major product is 3,4-difluorophenylethylamine.
Scientific Research Applications
3,4-Difluorophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential use in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 3,4-difluorophenylacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The fluorine atoms enhance its binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,4-Difluorobenzonitrile: Similar in structure but lacks the acetonitrile moiety.
3,4-Difluoroaniline: Contains an amino group instead of a nitrile group.
3,4-Difluorobenzoic Acid: Contains a carboxylic acid group instead of a nitrile group
Uniqueness: 3,4-Difluorophenylacetonitrile is unique due to the presence of both fluorine atoms and the nitrile group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYERUNJMDEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215986 | |
Record name | (3,4-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-99-1 | |
Record name | 3,4-Difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-difluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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